molecular formula C17H27N5O2S2 B2438094 3-(5-{[2-(AZEPAN-1-YL)-2-OXOETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1-CYCLOHEXYLUREA CAS No. 946268-51-5

3-(5-{[2-(AZEPAN-1-YL)-2-OXOETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1-CYCLOHEXYLUREA

Cat. No.: B2438094
CAS No.: 946268-51-5
M. Wt: 397.56
InChI Key: ZRBPCSPQUZPMOW-UHFFFAOYSA-N
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Description

3-(5-{[2-(AZEPAN-1-YL)-2-OXOETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1-CYCLOHEXYLUREA is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.

Preparation Methods

The synthesis of 3-(5-{[2-(AZEPAN-1-YL)-2-OXOETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1-CYCLOHEXYLUREA involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

3-(5-{[2-(AZEPAN-1-YL)-2-OXOETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1-CYCLOHEXYLUREA undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 3-(5-{[2-(AZEPAN-1-YL)-2-OXOETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1-CYCLOHEXYLUREA involves its interaction with specific molecular targets and pathways. The thiadiazole moiety is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The azepane group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

3-(5-{[2-(AZEPAN-1-YL)-2-OXOETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1-CYCLOHEXYLUREA can be compared with other thiadiazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological properties and potential therapeutic applications.

Properties

IUPAC Name

1-[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-cyclohexylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O2S2/c23-14(22-10-6-1-2-7-11-22)12-25-17-21-20-16(26-17)19-15(24)18-13-8-4-3-5-9-13/h13H,1-12H2,(H2,18,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRBPCSPQUZPMOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CSC2=NN=C(S2)NC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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